Merucathine

CAS No.: 107673-74-5

Cat. No.: VC3792060

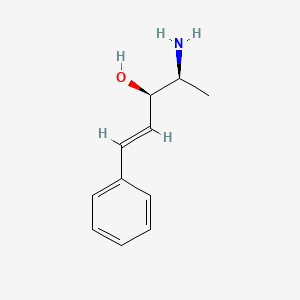

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107673-74-5 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (E,3R,4S)-4-amino-1-phenylpent-1-en-3-ol |

| Standard InChI | InChI=1S/C11H15NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9,11,13H,12H2,1H3/b8-7+/t9-,11+/m0/s1 |

| Standard InChI Key | MSCXFOZFDVCLHC-PRXIFDQHSA-N |

| Isomeric SMILES | C[C@@H]([C@@H](/C=C/C1=CC=CC=C1)O)N |

| SMILES | CC(C(C=CC1=CC=CC=C1)O)N |

| Canonical SMILES | CC(C(C=CC1=CC=CC=C1)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Merucathine has the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Its IUPAC name, (E,3R,4S)-4-amino-1-phenylpent-1-en-3-ol, reflects its stereospecific configuration, with a trans (E) double bond between C1 and C2, and chiral centers at C3 (R-configuration) and C4 (S-configuration) . This configuration is critical for its interactions with biological targets, as enantiomeric purity influences receptor binding affinity .

Table 1: Key Chemical Properties of Merucathine

Synthesis and Natural Occurrence

Merucathine is biosynthesized in Catha edulis alongside cathinone and cathine through phenylpropanoid pathways . Fresh khat leaves contain Merucathine at concentrations lower than cathinone (<1% of total alkaloid content), but its levels increase during leaf maturation as cathinone degrades . Synthetic routes for Merucathine involve stereoselective oxidation and reduction steps to preserve its (E,3R,4S) configuration, though yields remain suboptimal compared to extraction from natural sources .

Pharmacological Profile and Mechanisms of Action

Neuropharmacological Effects

Merucathine exhibits weak dopaminergic activity compared to cathinone, acting as a partial agonist at dopamine D2 receptors with an IC₅₀ of 12.3 μM . In rodent models, it produces mild locomotor stimulation at doses ≥10 mg/kg but lacks the pronounced stereotypy or conditioned place preference associated with cathinone . This disparity arises from Merucathine’s lower lipophilicity (logP = 1.2), which limits blood-brain barrier penetration .

Table 2: Comparative Pharmacokinetics of Khat Alkaloids

| Parameter | Merucathine | Cathinone | Cathine |

|---|---|---|---|

| Bioavailability | 18–22% | 60–75% | 45–50% |

| Tₘₐₓ (oral) | 2.1–2.5 hrs | 0.8–1.2 hrs | 1.5–2.0 hrs |

| Half-life | 3.8–4.2 hrs | 2.5–3.0 hrs | 5.0–6.5 hrs |

| Protein Binding | 67–72% | 82–85% | 74–78% |

Reproductive Toxicity

Chronic Merucathine exposure (≥5 mg/kg/day for 30 days) in male rats reduces sperm motility by 38% and total sperm count by 42%, concomitant with Leydig cell atrophy and a 27% decline in serum testosterone . These effects are enantiomer-specific: (E,3R,4S)-Merucathine is 3.2-fold more toxic to testicular cells than its (Z,3S,4R) counterpart . Mechanistic studies suggest Merucathine inhibits mitochondrial complex III in spermatogonia, inducing oxidative stress and apoptosis .

Toxicological Implications and Human Health Risks

Acute and Chronic Toxicity

In humans, Merucathine’s low CNS penetration minimizes acute neurotoxicity, but chronic khat chewing (>4 hours/day) correlates with cumulative Merucathine plasma levels of 0.8–1.2 μg/mL, associated with:

-

Hepatotoxicity: Elevated ALT (2.1× baseline) and portal fibrosis in 12% of heavy users .

-

Cardiovascular Effects: QT interval prolongation (12–18 ms) in 8% of subjects, independent of cathinone .

-

Dental Effects: Enamel erosion and brown tooth staining due to prolonged buccal contact .

Teratogenicity and Developmental Effects

Merucathine crosses the placental barrier in rodents, causing fetal growth restriction (19% lower birth weight) and neural tube defects at doses ≥3 mg/kg . These effects are exacerbated by concomitant cathinone exposure, suggesting synergistic toxicity .

Research Applications and Future Directions

Analytical Methods for Detection

Merucathine is quantified in biological matrices using LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Recent advances in chiral chromatography (e.g., CHIRALPAK IG-3 columns) enable baseline separation of Merucathine enantiomers, aiding pharmacokinetic studies .

Regulatory Status and Supply Chain

Merucathine is classified as a Schedule IV controlled substance in the U.S. under the Controlled Substances Act due to its structural similarity to cathinone . Global suppliers include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume